3,4-Dihydroxy-3-cyclobutene-1,2-dione
Overview
Description
3,4-Dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, is a unique organic compound with the molecular formula C4H2O4. It is characterized by its four-membered ring structure with two hydroxyl groups and two ketone groups. This compound is widely used in bioorganic and medicinal chemistry due to its versatile chemical properties .
Mechanism of Action
Squaric acid, also known as 3,4-Dihydroxy-3-cyclobutene-1,2-dione, is a diprotic organic acid with the chemical formula C4O2(OH)2 . It has been used as a reagent for chemical synthesis, including the creation of photosensitive squaraine dyes and inhibitors of protein tyrosine phosphatases .
Target of Action
It has been used as an organocatalyst for the synthesis of biologically interesting 2,3-dihydro-1h-perimidines . It has also been used to make photosensitive squaraine dyes and inhibitors of protein tyrosine phosphatases .
Mode of Action
Squaric acid acts as a catalyst in the synthesis of 2,3-dihydro-1H-perimidines . The reaction is performed using water as a green reaction medium, and the organocatalyst can be easily recovered and reused up to four consecutive cycles without much decrease in catalytic activity .
Biochemical Pathways
Squaric acid is involved in the synthesis of 2,3-dihydro-1H-perimidines . These compounds have diverse biological and pharmacological properties, including anti-bacterial, anti-microbial, anti-cancer, and anti-inflammatory activities . They have been used as intermediates in the synthesis of symmetrical squarylium dyes to shift the absorption at NIR region .
Pharmacokinetics
Its high acidity (pka1 = 15 for the first proton and pKa2 = 34 for the second) is attributable to resonance stabilization of the anion . This suggests that it may have good bioavailability due to its ability to exist in a charged state at physiological pH.
Result of Action
The result of squaric acid’s action is the synthesis of biologically relevant 2,3-dihydro-1H-perimidines . These compounds have diverse biological and pharmacological properties, and their synthesis is facilitated by the catalytic action of squaric acid .
Action Environment
Squaric acid is a green, metal-free, and eco-friendly organocatalyst . Its reactions are performed in water, a green reaction medium . The organocatalyst can be easily recovered and reused, suggesting that it is stable and effective in this environment .
Biochemical Analysis
Biochemical Properties
Squaric acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. It is known to inhibit enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby modulating their activity. Additionally, squaric acid can replace phosphate in peptide-based ligands for SH2 domains, highlighting its versatility in biochemical applications .
Cellular Effects
Squaric acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, squaric acid derivatives have been shown to act as high-affinity ligands for excitatory amino acid receptors, which play a pivotal role in neurotransmission and synaptic plasticity . Furthermore, squaric acid’s impact on gene expression and cellular metabolism underscores its potential as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
At the molecular level, squaric acid exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and receptors, altering their activity and function. For example, squaric acid inhibits glyoxylase by forming a stable complex with its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, squaric acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of squaric acid can vary over time. The compound is known for its stability, which allows it to maintain its activity over extended periods. Like many biochemical agents, squaric acid can undergo degradation under certain conditions, which may affect its long-term efficacy . Studies have shown that squaric acid can be effectively used in in vitro and in vivo experiments, providing valuable insights into its temporal effects on cellular function and stability .
Dosage Effects in Animal Models
The effects of squaric acid in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, squaric acid may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings . Studies have demonstrated that squaric acid’s impact on animal models varies with dosage, emphasizing the need for precise control of its administration to achieve desired outcomes.
Metabolic Pathways
Squaric acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to inhibit key enzymes such as glyoxylase and pyruvate dehydrogenase underscores its role in regulating metabolic processes . Additionally, squaric acid’s interactions with other biomolecules can influence metabolic pathways, leading to changes in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, squaric acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms of squaric acid is essential for optimizing its use in biochemical and therapeutic applications.
Subcellular Localization
Squaric acid’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules are often compartment-specific
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione can be synthesized through various methods. One common approach involves the oxidation of cyclobutene-1,2-dione derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups into hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted squaric acid derivatives, which have applications in different fields such as dye synthesis and pharmaceuticals .
Scientific Research Applications
3,4-Dihydroxy-3-cyclobutene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as an inhibitor for enzymes such as glyoxylase and transketolase.
Medicine: Utilized in the development of pharmaceutical intermediates and contact sensitizers for treating conditions like alopecia and warts.
Industry: Employed in the production of squarylium dyes and photoconducting squaraines
Comparison with Similar Compounds
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione
- 3,4-Diethoxy-3-cyclobutene-1,2-dione
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione
Comparison: While these compounds share a similar cyclobutene-1,2-dione core structure, their functional groups differ, leading to variations in their chemical properties and applications. For instance, 3,4-Dimethoxy-3-cyclobutene-1,2-dione is used in different synthetic applications compared to 3,4-Dihydroxy-3-cyclobutene-1,2-dione .
Properties
IUPAC Name |
3,4-dihydroxycyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEBUXCTKOWPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049409 | |
Record name | Squaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Gray crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Squaric acid | |
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CAS No. |
2892-51-5, 31150-56-8 | |
Record name | Squaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2892-51-5 | |
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Record name | Squaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892515 | |
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Record name | Squaric acid | |
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Record name | 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Squaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxy-3-cyclobutene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 31150-56-8 | |
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Record name | SQUARIC ACID | |
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Synthesis routes and methods
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